molecular formula C7H6N2O3 B14843538 2-Amino-6-formylnicotinic acid

2-Amino-6-formylnicotinic acid

Cat. No.: B14843538
M. Wt: 166.13 g/mol
InChI Key: BYHOZUWINLMYPA-UHFFFAOYSA-N
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Description

2-Amino-6-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a formyl group at the sixth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2-amino-6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. The reaction is carried out in aqueous-organic media with the presence of acetates of alkali or alkaline earth metals. The structure of the resulting compound is elucidated by methods of mass and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical reactions and the manipulation of aromatic azides to create complex heterocyclic skeletons. The potential biological activity of these products enhances the interest in developing novel methods to prepare heterocycles from aromatic azides .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

2-Amino-6-formylnicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-6-formylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 2-Amino-3-formylnicotinic acid
  • 2-Amino-4-formylnicotinic acid
  • 2-Amino-5-formylnicotinic acid

Comparison: 2-Amino-6-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups on the nicotinic acid ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the formyl group at the sixth position may enhance its ability to participate in specific chemical reactions and interact with biological targets .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

2-amino-6-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H2,8,9)(H,11,12)

InChI Key

BYHOZUWINLMYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)N)C(=O)O

Origin of Product

United States

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